3-(Pyrrolidin-1-yl)propanehydrazide
Overview
Description
3-(Pyrrolidin-1-yl)propanehydrazide is a chemical compound with the CAS Number: 59737-32-5 . It has a molecular weight of 157.22 and its IUPAC name is 3-(1-pyrrolidinyl)propanohydrazide .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(Pyrrolidin-1-yl)propanehydrazide, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The boiling point of 3-(Pyrrolidin-1-yl)propanehydrazide is 344.7°C at 760 mmHg . The flash point is 162.3°C and the density is 1.095g/cm3 .Scientific Research Applications
Application 1: Medicinal Chemistry
Results : The use of this compound has led to the development of various drug candidates with improved pharmacokinetic properties and target selectivity. The results include the creation of molecules with potential therapeutic applications in treating diseases .
Application 2: Drug Discovery
Results : The outcomes include the identification of novel compounds with selective activity against various biological targets, leading to potential new treatments for central nervous system diseases, cancer, and more .
Application 3: Pharmacophore Exploration
Results : This approach has led to the discovery of new pharmacophores and optimization of existing ones, contributing to the advancement of drug design and development .
Application 4: Structural Diversity in Molecules
Results : The synthesis of diverse molecular structures has expanded the chemical space available for drug discovery, leading to the identification of novel bioactive compounds .
Application 5: Stereoselective Synthesis
Results : The development of stereoselective synthetic routes has resulted in the production of chiral drug molecules with improved efficacy and reduced side effects .
Application 6: Lead Optimization
Results : Lead optimization efforts involving this compound have successfully improved the drug-like properties of numerous candidates, advancing them closer to clinical development .
Application 7: Neuropharmacology
Results : Studies have shown promising results in the modulation of neurotransmitter systems, which could lead to new treatments for neurological disorders .
Application 8: Anticonvulsant and Antinociceptive Agents
Results : Some derivatives have demonstrated significant activity in reducing seizure frequency and pain sensation, indicating potential as therapeutic agents .
Application 9: HIV Inhibitors
Results : The modified compounds have exhibited enhanced inhibitory activity against HIV, offering a pathway for the development of new antiviral drugs .
Application 10: Antimicrobial Agents
Results : Several derivatives have shown promising results in inhibiting the growth of resistant microbial strains, highlighting their potential as new antimicrobial agents .
Application 11: Anti-inflammatory Agents
Results : Some compounds have demonstrated significant reduction in inflammatory markers, suggesting their use in developing new anti-inflammatory drugs .
Application 12: Antidepressant Activity
Results : Certain derivatives have shown positive effects on mood-related behaviors, indicating their potential as antidepressants .
Application 13: Anticancer Activity
Results : Some derivatives have exhibited the ability to induce apoptosis in cancer cells and reduce tumor growth, making them candidates for further anticancer drug development .
Application 14: Anticonvulsant Activity
Results : Derivatives have shown efficacy in reducing seizure frequency and severity, suggesting their utility in epilepsy management .
Application 15: Anti-HCV Activity
Results : Some derivatives have demonstrated inhibitory effects on HCV, offering a pathway for the development of new antiviral therapies .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the study and application of 3-(Pyrrolidin-1-yl)propanehydrazide and similar compounds will continue to be a significant area of research in the future.
properties
IUPAC Name |
3-pyrrolidin-1-ylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-9-7(11)3-6-10-4-1-2-5-10/h1-6,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCXARUQTWKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395050 | |
Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)propanehydrazide | |
CAS RN |
59737-32-5 | |
Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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